molecular formula C20H21NO2 B5862919 (1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one

(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B5862919
M. Wt: 307.4 g/mol
InChI Key: NPFJUHXEIAVFAE-PWHKKFIBSA-N
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Description

(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with alternating double bonds, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one is used as a precursor for the synthesis of more complex organic molecules. Its conjugated system makes it a valuable intermediate in the development of new materials with unique electronic properties.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular signaling pathways. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to modulate specific molecular pathways makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated cellular processes.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of (1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to changes in gene expression, protein synthesis, and other cellular processes, ultimately exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one is unique due to its conjugated system and specific functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial activity, this compound has broader applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-21(2)18-10-4-16(5-11-18)6-12-19(22)13-7-17-8-14-20(23-3)15-9-17/h4-15H,1-3H3/b12-6+,13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFJUHXEIAVFAE-PWHKKFIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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